molecular formula C8H6ClFO2 B13717436 2'-Chloro-5'-fluoro-2-hydroxyacetophenone

2'-Chloro-5'-fluoro-2-hydroxyacetophenone

Cat. No.: B13717436
M. Wt: 188.58 g/mol
InChI Key: GWZRYVPBUNZWHZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Hydroxyacetophenone Chemistry

Halogenated hydroxyacetophenones are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of halogen atoms onto the hydroxyacetophenone framework can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of derivative compounds.

The presence of both a chloro and a fluoro group in 2'-Chloro-5'-fluoro-2-hydroxyacetophenone is particularly noteworthy. The high electronegativity of fluorine can impact the acidity of the phenolic hydroxyl group and influence intermolecular interactions, while the chlorine atom provides an additional site for synthetic modification. This unique combination of halogens sets it apart from its singly halogenated or non-halogenated counterparts.

Significance as a Privileged Chemical Scaffold and Building Block

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 2-hydroxyacetophenone (B1195853) core is recognized as such a scaffold, forming the basis for a variety of biologically active compounds, including chalcones, flavones, and other heterocyclic systems. nih.gov These derivatives have shown a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

This compound serves as a crucial intermediate in the synthesis of more complex molecules. One of its most prominent applications is in the preparation of intermediates for the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. nih.gov Its utility as a building block stems from the reactivity of its functional groups: the hydroxyl group can be alkylated or acylated, the ketone can undergo condensation reactions, and the aromatic ring can be further functionalized.

Overview of Academic Research Trajectories and Potential Research Directions

Current academic research involving this compound is largely centered on its role in the synthesis of pharmacologically active compounds. The development of efficient and stereoselective synthetic routes to Nebivolol and its analogues often involves this key intermediate.

Future research directions for this compound are likely to expand beyond its current applications. Potential areas of investigation include:

Exploration of Novel Bioactivities: The unique electronic and steric properties conferred by the dual halogenation may lead to the discovery of novel biological activities for derivatives of this compound. Systematic screening of a library of compounds derived from this compound could unveil new therapeutic leads.

Development of New Synthetic Methodologies: Research into novel synthetic transformations involving this building block could lead to more efficient and diverse routes for the preparation of complex molecules. This could include the use of modern catalytic methods to selectively functionalize different positions on the molecule.

Application in Materials Science: The presence of halogen atoms can influence the packing and electronic properties of organic materials. Consequently, derivatives of this compound could be investigated for their potential use in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6ClFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2

InChI Key

GWZRYVPBUNZWHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CO)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Fluoro 2 Hydroxyacetophenone

Established and Emerging Synthetic Pathways to 2'-Chloro-5'-fluoro-2-hydroxyacetophenone

The synthesis of this compound, systematically named 2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone, can be approached through several strategic methodologies. These methods often involve the regioselective introduction of functional groups onto a pre-existing aromatic scaffold.

Regioselective Functionalization and Multistep Synthesis Strategies

A primary method for the synthesis of hydroxyaryl ketones is the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through catalysis by Lewis acids. ajchem-a.comresearchgate.net This reaction is ortho, para-selective, and the product ratio can be influenced by reaction conditions such as temperature and solvent. ajchem-a.com For the synthesis of the target compound, a plausible route involves the acylation of 4-fluorophenol (B42351) with chloroacetyl chloride to form 4-fluorophenyl 2-chloroacetate. Subsequent Fries rearrangement, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would introduce the chloroacetyl group onto the aromatic ring. researchgate.net Low reaction temperatures generally favor the para-substituted product, while higher temperatures favor the ortho product, which would be the desired 2-hydroxy isomer in this case. jocpr.com

Another prominent strategy is the Friedel-Crafts acylation. This involves the direct acylation of a substituted aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. A potential pathway could start from 4-fluoro-2-chlorophenol, which upon acylation with acetyl chloride, would yield the desired acetophenone (B1666503). However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the directing effects of the existing substituents. A patent for a related compound, 2,4-dichloro-5-fluoro acetophenone, utilizes the acylation of dichlorofluorobenzene, demonstrating the industrial applicability of this approach. google.com

ReactionStarting MaterialReagentsKey TransformationProduct
Fries Rearrangement 4-Fluorophenyl 2-chloroacetate1. AlCl₃ (Lewis Acid)2. HeatIntramolecular acylation2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone
Friedel-Crafts Acylation 1-Chloro-4-fluorobenzene1. Acetyl chloride2. AlCl₃Electrophilic aromatic substitution1-(2-Chloro-5-fluorophenyl)ethanone

Exploration of Aminophenol and p-Fluorophenol Precursors in Related Acetophenone Syntheses

The use of readily available precursors like aminophenols and p-fluorophenol provides alternative and often economically viable synthetic routes. A patented method details the preparation of the related 5-fluoro-2-hydroxyacetophenone from p-aminophenol. google.com This multi-step synthesis involves:

Acetylation: The amino group of p-aminophenol is acetylated using an agent like acetic anhydride. google.comuwaterloo.ca

Fries Rearrangement: The resulting N-(4-hydroxyphenyl)acetamide undergoes a Fries rearrangement to introduce an acetyl group ortho to the hydroxyl group. google.com

Hydrolysis: The acetamido group is hydrolyzed back to an amino group. google.com

Diazotization and Fluorination: The amino group is converted to a diazonium salt and subsequently replaced by fluorine, often via the Balz-Schiemann reaction, to yield the final product. google.com

This pathway highlights a robust strategy for introducing the required functional groups in a controlled, stepwise manner. While this specific patent does not include the α-chloro substitution, the synthesis of the core 5-fluoro-2-hydroxyacetophenone structure is well-defined.

p-Fluorophenol is a common starting material for syntheses that require a fluorine atom on the phenyl ring. The typical route involves its conversion to a phenolic ester, followed by a Fries rearrangement to introduce the acetyl group, as mentioned previously. google.com

Derivatization Reactions of this compound

The presence of multiple reactive sites—the ketone carbonyl group, the phenolic hydroxyl group, the halogenated aromatic ring, and the α-chloro position—makes this compound a valuable precursor for a variety of chemical transformations.

Condensation Reactions, including Claisen-Schmidt for Chalcone (B49325) Formation

The carbonyl group of this compound can readily participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of an acid or base catalyst to form a chalcone (an α,β-unsaturated ketone). wikipedia.orgchemistry-online.com Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. medchemexpress.com

In this reaction, a base would deprotonate the methyl group of a related hydroxyacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. gordon.edu Subsequent dehydration yields the chalcone. The closely related 5'-Fluoro-2'-hydroxyacetophenone (B1294895) is known to be used in the preparation of chalcone-like structures, as well as flavones and chromones. sigmaaldrich.com

ReactionReactantsCatalystProduct Type
Claisen-Schmidt Condensation This compound + Aromatic AldehydeNaOH or H⁺Chalcone

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound allows for both electrophilic substitutions on the aromatic ring and nucleophilic substitutions at the α-carbon.

Nucleophilic Substitution: The chlorine atom at the α-position to the carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic attack via an Sₙ2 mechanism. youtube.com The carbonyl group helps to stabilize the transition state, facilitating the reaction. youtube.com This allows for the introduction of a wide range of nucleophiles, displacing the chloride ion. Such reactions are synthetically useful for creating new carbon-carbon and carbon-heteroatom bonds. up.ac.za

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is governed by the directing effects of the existing groups. wikipedia.org

-OH (hydroxyl): A strongly activating, ortho, para-director.

-COCH₂Cl (chloroacetyl): A deactivating, meta-director.

-F (fluoro) and -Cl (chloro) on the ring: Deactivating, ortho, para-directors.

The powerful activating and directing effect of the hydroxyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3' and 5'). However, the 5' position is already occupied by fluorine. Therefore, electrophilic substitution would be expected to occur predominantly at the 3' position. A relevant example is the chloromethylation of o-hydroxyacetophenone, which occurs at the 5'-position, para to the hydroxyl group. google.com

Redox Transformations and Functional Group Interconversions

The functional groups of this compound can be interconverted through various redox reactions.

Oxidation: The phenolic hydroxyl group can be oxidized. For instance, the Dakin oxidation utilizes alkaline hydrogen peroxide to convert hydroxyaryl ketones into dihydric phenols. cdnsciencepub.com Additionally, oxidation of 2'-hydroxyacetophenones with reagents like thallium(III) nitrate (B79036) has been studied, leading to various products depending on the substitution pattern. acs.org

Reduction: The carbonyl group of the acetophenone moiety can be reduced to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. Enantioselective biocatalytic reduction of hydroxyacetophenones using alcohol dehydrogenases has also been demonstrated, providing access to chiral alcohols. researchgate.net

TransformationFunctional GroupReagentsProduct Functional Group
Oxidation (Dakin) Hydroxyl & AcetylAlkaline H₂O₂Dihydroxyphenyl
Reduction Carbonyl (Ketone)NaBH₄ or BiocatalystSecondary Alcohol

Formation of Schiff Base Ligands and Their Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound. arpgweb.comekb.eg While direct studies detailing the formation of Schiff bases from this compound are not extensively documented, the general and well-established reactivity of 2-hydroxyacetophenone (B1195853) and its derivatives serves as a reliable model for this transformation. arpgweb.commdpi.com

The synthesis typically involves the reaction of the ketone (in this case, this compound) with a primary amine in a suitable solvent, often an alcohol like ethanol (B145695). arpgweb.commdpi.com The mixture is commonly heated under reflux to drive the condensation reaction, which results in the formation of the imine linkage and the elimination of a water molecule. arpgweb.comekb.eg

For example, the synthesis of Schiff bases from the parent compound, 2-hydroxyacetophenone, has been successfully achieved with various amines, including benzylamine, 4-fluorobenzylamine (B26447), and chiral diamines like (1R,2R)-(-)-1,2-diaminocyclohexane. arpgweb.commdpi.com The reaction with 4-fluorobenzylamine in ethanol, for instance, yielded a bright yellow solid Schiff base with a yield of 82.7%. arpgweb.com Similarly, reaction with (1R,2R)-(-)-1,2-diaminocyclohexane in absolute ethanol under reflux for 36 hours produced the corresponding Schiff-base ligand in a 70.5% yield. mdpi.com These Schiff base ligands are of significant interest as they can coordinate with metal ions to form stable metal complexes. arpgweb.comekb.egorientjchem.org

Table 1: Examples of Schiff Base Synthesis from Related Hydroxyacetophenones

Ketone PrecursorAmineSolventConditionsYield (%)Reference
2-HydroxyacetophenoneBenzylamineEthanolReflux, 1 hr76.3 arpgweb.com
2-Hydroxyacetophenone4-FluorobenzylamineEthanolReflux82.7 arpgweb.com
2-Hydroxyacetophenone(1R,2R)-(-)-1,2-diaminocyclohexaneEthanolReflux, 36 hr70.5 mdpi.com
2,5-dihydroxyacetophenonep-toluidineEthanolReflux, 6 hr78.1-85.3 ekb.eg

Mechanistic Investigations of Reaction Pathways Involving this compound

Understanding the reaction mechanisms involving this compound is key to controlling its chemical transformations. The presence of the hydroxyl group, the ketone carbonyl, and the halogen substituents on the aromatic ring dictates its reactivity.

One of the most fundamental reactions for hydroxyacetophenones is the Claisen-Schmidt condensation, which leads to the formation of chalcones. researchgate.net This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. researchgate.netresearchgate.net The mechanism proceeds via the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone structure characteristic of chalcones. These chalcones can then undergo intramolecular cyclization to form flavanones. researchgate.net

Another significant reaction pathway related to the synthesis of hydroxyacetophenones is the Fries rearrangement. This reaction converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid or proton acid catalyst. researchgate.netgoogle.com The mechanism is thought to involve the generation of an acylium ion, which then performs an electrophilic aromatic substitution on the phenol (B47542) ring. The regioselectivity (ortho vs. para substitution) is often temperature-dependent. researchgate.net While this is a method for synthesizing the precursor, understanding this mechanism provides insight into the electrophilic substitution patterns of the phenyl ring.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. pharmacyjournal.org These approaches are increasingly applied to the synthesis of pharmaceutical intermediates and other fine chemicals.

Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a significant green chemistry approach. A prime example is the solvent-free synthesis of chalcones from 2-hydroxy acetophenone and various aryl aldehydes. researchgate.net

This method involves the simple trituration (grinding) of the reactants in a mortar and pestle, often with a solid base catalyst like sodium hydroxide (B78521) (NaOH) powder. The mechanical grinding provides the energy for the reaction, eliminating the need for potentially hazardous organic solvents. A solid yellow mass of the chalcone product is typically formed directly through this process. This approach offers advantages such as reduced waste, operational simplicity, and often shorter reaction times compared to conventional solution-phase synthesis. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and reduced energy consumption. pharmacyjournal.org For reactions involving hydroxyacetophenones, several catalytic strategies have been explored.

Zeolite Catalysis: In the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and benzaldehyde, solid acid/base catalysts like zeolites (H-ZSM-5, Mg-ZSM-5) have been used. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing waste. Studies have shown that Mg-ZSM-5 exhibits higher activity than H-ZSM-5 for this transformation, yielding 2'-hydroxychalcone (B22705) and flavanone. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for synthesizing and modifying complex molecules. nih.gov For instance, engineered alcohol dehydrogenases have been used for the regioselective oxidation of vicinal diols to produce 2-hydroxyacetophenone from racemic styrene (B11656) oxide in vivo. nih.gov Such biocatalytic systems operate under mild conditions (room temperature and neutral pH) and can leverage the host cell's metabolism for cofactor regeneration, making the process highly efficient and sustainable. nih.gov

Advanced Catalytic Systems: For other transformations, novel catalytic systems have been developed. For example, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have been shown to be highly active and selective catalysts for the hydrodeoxygenation of acetophenone derivatives. rsc.org This type of catalysis demonstrates a practical approach for specific functional group transformations under continuous flow conditions, enhancing process robustness and efficiency. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Fluoro 2 Hydroxyacetophenone

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) and Raman Studies

Comprehensive Assignment of Fundamental Vibrational Modes

A complete and verified assignment of the fundamental vibrational modes for 2'-Chloro-5'-fluoro-2-hydroxyacetophenone from experimental FT-IR and Raman spectra is not currently published. Such an analysis would typically involve the identification of characteristic vibrational frequencies for functional groups present in the molecule, including:

O-H stretching: Associated with the hydroxyl group.

C-H stretching: Aromatic and methyl group C-H bonds.

C=O stretching: From the acetophenone (B1666503) carbonyl group.

C-C stretching: Within the aromatic ring.

C-F and C-Cl stretching: Associated with the halogen substituents.

Bending modes: In-plane and out-of-plane deformations of the various functional groups.

Without experimental spectra and corresponding quantum chemical calculations for this specific compound, a detailed data table of vibrational modes cannot be accurately compiled.

Spectroscopic Signatures of Intramolecular Hydrogen Bonding (O-H···O)

In molecules like this compound, an intramolecular hydrogen bond is expected between the hydrogen of the 2'-hydroxyl group and the oxygen of the adjacent acetyl group (O-H···O=C). This interaction typically results in distinct spectroscopic signatures:

In the FT-IR spectrum , the O-H stretching band would be observed at a lower wavenumber (typically broad and in the 3100-2500 cm⁻¹ region) compared to a free hydroxyl group (around 3600 cm⁻¹).

The C=O stretching frequency may also be red-shifted (shifted to a lower wavenumber) due to the weakening of the carbonyl double bond through its involvement in the hydrogen bond.

Studies on similar structures, such as 4'-fluoro-2'-hydroxyacetophenone (B74785), confirm the presence of this intramolecular hydrogen bond. nih.gov However, a quantitative analysis of the bond strength and specific vibrational shifts for the title compound is not available.

Comparative Analysis with Theoretically Calculated Spectra

A comparative analysis involves correlating experimentally obtained FT-IR and Raman spectra with spectra predicted through computational methods, such as Density Functional Theory (DFT). This process is crucial for the accurate assignment of vibrational modes. researchgate.net The theoretical calculations provide insights into the vibrational frequencies and intensities, which are then often scaled to better match the experimental data. This comparison allows for a definitive assignment of complex vibrational modes in the fingerprint region of the spectrum. For this compound, such a comparative study has not been located in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation for Structural Confirmation

Detailed experimental ¹H and ¹³C NMR data specifically for this compound are not available in the surveyed literature. However, based on the analysis of structurally related compounds, a predicted interpretation can be outlined. hmdb.cachemicalbook.comchemicalbook.comspectrabase.com

¹H NMR: The spectrum would be expected to show:

A downfield singlet for the phenolic hydroxyl proton, likely broadened and with a chemical shift significantly influenced by strong intramolecular hydrogen bonding.

A singlet for the methyl protons of the acetyl group.

Signals for the aromatic protons, with chemical shifts and coupling patterns determined by the positions of the chloro and fluoro substituents.

¹³C NMR: The spectrum would display distinct signals for each carbon atom:

A signal at a very downfield chemical shift for the carbonyl carbon.

A signal for the methyl carbon.

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, fluoro, hydroxyl, and acetyl groups. The carbon atoms directly bonded to fluorine and chlorine would show characteristic chemical shifts.

Without experimental data, a definitive table of chemical shifts and coupling constants cannot be provided.

¹³C NMR Chemical Shift (Predicted)

Atom Predicted Chemical Shift (ppm)
C=O ~200-205
C-OH ~160-165
C-Cl ~130-135
C-F ~155-160 (with large ¹JCF coupling)
Aromatic CH ~110-130
Aromatic C-C=O ~115-120

Note: This table is predictive and based on data from analogous compounds. Actual values may vary.

Fluorine (¹⁹F) NMR as a Mechanistic and Structural Probe

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the large chemical shift range of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would provide valuable structural information. A single resonance would be expected, and its precise chemical shift would be indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) would be observed, providing critical data for confirming the substitution pattern on the aromatic ring. While the utility of ¹⁹F NMR as a structural probe is well-established, specific experimental data for this compound is not documented in the available literature. nist.govchemicalbook.com

Application of Two-Dimensional NMR Techniques for Complex Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like this compound. Standard 1D NMR can often lead to signal overlap and ambiguity in substituted benzene (B151609) rings. 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), resolve these issues by providing correlation data between different nuclei.

An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. For this compound, this would definitively link the aromatic proton signals to their corresponding carbon signals in the phenyl ring and the methyl protons to the methyl carbon of the acetyl group.

An HMBC experiment provides information about longer-range couplings, typically over two to three bonds. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the carbonyl carbon and the C1' carbon of the aromatic ring. Similarly, the aromatic protons would show correlations to neighboring carbons, confirming their relative positions and the substitution pattern on the ring. The hydroxyl proton would be expected to show a correlation to the C2' and C1' carbons. This network of correlations allows for the complete and unambiguous assignment of the molecular structure.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Excited State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For an aromatic ketone like this compound, the spectrum is expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity and appear at longer wavelengths, involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital. The presence of substituents like chlorine, fluorine, and the hydroxyl group can cause shifts in the absorption maxima (λmax) and changes in intensity, known as bathochromic (red) or hypsochromic (blue) shifts, due to their electronic effects on the chromophore. Analysis of these spectra is vital for understanding the electronic structure and potential photochemical behavior of the compound.

X-ray Crystallography of this compound and its Derivatives/Co-crystals

While specific crystallographic data for this compound is not available, analysis of a closely related compound, 4'-fluoro-2'-hydroxyacetophenone, provides a clear example of the detailed structural information that can be obtained via single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.net This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.

Elucidation of Solid-State Molecular Conformations and Packing Arrangements

X-ray crystallography would reveal the exact bond lengths, bond angles, and torsion angles of this compound, defining its molecular conformation. For the related 4'-fluoro-2'-hydroxyacetophenone, studies show the molecule is essentially planar, a conformation stabilized by an intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net The crystal structure reveals a monoclinic system with the space group P21/n. nih.gov This level of detail confirms the spatial relationship between the acetyl group, the hydroxyl group, and the halogen substituents on the aromatic ring.

Illustrative Crystal Data for the Related Compound 4'-Fluoro-2'-hydroxyacetophenone nih.govresearchgate.net

ParameterValue
Chemical FormulaC₈H₇FO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.7978 (1)
b (Å)14.2421 (3)
c (Å)13.0092 (3)
β (°)91.884 (2)
Volume (ų)703.27 (3)
Z4

Detailed Analysis of Intermolecular and Intramolecular Interactions, including Hydrogen Bonding and Halogen Bonding

A primary outcome of X-ray diffraction analysis is the detailed mapping of non-covalent interactions that stabilize the crystal structure. In 2'-hydroxyacetophenone (B8834) derivatives, a strong intramolecular hydrogen bond is commonly observed between the hydroxyl group's hydrogen and the carbonyl group's oxygen. nih.govresearchgate.net This interaction forms a six-membered pseudo-ring, significantly influencing the molecule's planarity and chemical properties.

In the crystal structure of 4'-fluoro-2'-hydroxyacetophenone, this intramolecular O—H⋯O hydrogen bond is well-characterized. nih.gov The analysis provides precise measurements of the donor-acceptor distance and the bond angle, confirming the strength of this interaction. nih.gov

For this compound, one would expect a similar strong intramolecular hydrogen bond. Additionally, the presence of both chlorine and fluorine atoms introduces the possibility of intermolecular halogen bonding (C-Cl⋯O or C-F⋯O) and other weak interactions like π-π stacking, which would govern the crystal packing arrangement. researchgate.net A detailed crystallographic study would precisely map and quantify these crucial interactions.

Illustrative Hydrogen Bond Geometry for the Related Compound 4'-Fluoro-2'-hydroxyacetophenone nih.gov

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
O1—H1⋯O20.857 (10)1.76 (1)2.554 (2)154 (2)
(Where D is the donor atom and A is the acceptor atom)

Mass Spectrometric Approaches for Structural Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its chemical formula, C₈H₆ClFO₂. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of substituted acetophenones is often characterized by specific cleavage pathways. libretexts.org Common fragmentation for this molecule would likely include:

α-cleavage: Loss of the methyl radical (•CH₃) from the molecular ion to form a stable acylium ion.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the acylium ion.

Cleavages related to the substituents, potentially involving the loss of Cl• or F• radicals, or neutral molecules like HCl.

By analyzing the mass-to-charge ratio (m/z) of these fragment ions, it is possible to reconstruct the molecular structure and confirm the identity of the compound.

Thermal Analysis (Thermogravimetric Analysis - TGA) for Understanding Thermal Behavior and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.

Computational and Theoretical Investigations of 2 Chloro 5 Fluoro 2 Hydroxyacetophenone

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electronic DelocalizationNBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This subsection would have discussed intramolecular hydrogen bonding, charge transfer, and the delocalization of electron density, which are key to understanding the molecule's stability and electronic structure.

Unfortunately, without published research data from computational studies on 2'-Chloro-5'-fluoro-2-hydroxyacetophenone, it is not possible to provide the specific findings, data tables, and detailed discussions required for each of these sections while maintaining scientific accuracy and adhering to the strict focus on this particular compound.

While computational studies exist for related compounds such as 2'-hydroxyacetophenone (B8834) nih.govmdpi.com and 4'-fluoro-2'-hydroxyacetophenone (B74785) researchgate.netnih.gov, extrapolating this data would not be scientifically valid and would violate the instructions to focus solely on the title compound.

Therefore, this article serves to highlight a gap in the current scientific literature. The computational and theoretical investigation of this compound remains an open area for future research. Such studies would be valuable for a complete understanding of its chemical behavior and for exploring its potential applications.

Theoretical Studies on Intramolecular Hydrogen Bonding and Tautomerism

Derivatives of ortho-hydroxy acetophenone (B1666503) are known to exhibit intramolecular hydrogen bonding (IHB) and the potential for intramolecular proton transfer (IPT). Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the stability of different tautomeric forms and the energetics of proton transfer.

In molecules like 2'-hydroxyacetophenone, a strong intramolecular hydrogen bond exists between the hydroxyl group and the acetyl oxygen atom, leading to a stable six-membered ring structure. This interaction is a key factor in determining the molecule's conformation. Computational studies on related quinoline-chalcone-chromene hybrids, which also contain the o-hydroxyacetophenone moiety, have shown that the enol form is the most stable, and they have estimated the energy barrier for proton transfer. For instance, potential energy scans using B3LYP/6-311G level theory indicated that the enol form is the global minimum for these molecules. semanticscholar.org

For this compound, the presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring is expected to influence the strength of the intramolecular hydrogen bond. These substituents can modulate the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby affecting the hydrogen bond geometry and energy.

Tautomerism in this class of compounds involves the migration of the phenolic proton to the carbonyl oxygen, resulting in a keto tautomer. However, theoretical studies on similar systems, such as 2-hydroxy-5-(4-fluorophenyl)nicotinic acid, have demonstrated that the lactim (enol) form is generally more stable than the lactam (keto) form in the ground state. researchgate.net It is anticipated that this compound will predominantly exist in its enol tautomeric form, stabilized by the intramolecular hydrogen bond.

Table 1: Theoretical Data on Intramolecular Hydrogen Bonding in a Related Compound (4'-fluoro-2'-hydroxyacetophenone)

ParameterValue
D—H···AO1—H1···O2
D—H (Å)0.857 (10)
H···A (Å)1.76 (1)
D···A (Å)2.554 (2)
D—H···A (°)154 (2)
Data from a crystallographic study of 4'-fluoro-2'-hydroxyacetophenone, which provides experimental validation of the intramolecular hydrogen bond. nih.gov

Solvent Effects on the Electronic Structure and Reactivity Profile

The electronic structure and reactivity of this compound are expected to be influenced by the solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of these solvent effects on the electronic absorption spectra.

Theoretical studies on flavones, which share structural similarities with acetophenones, have utilized DFT and Time-Dependent DFT (TD-DFT) methods to analyze solvatochromic shifts. mdpi.com These studies reveal that both specific interactions, such as hydrogen bonding, and non-specific interactions, like dipolarity/polarizability, contribute to the observed spectral changes. mdpi.com

For this compound, polar solvents are likely to interact with the hydroxyl and carbonyl groups, potentially competing with the intramolecular hydrogen bond. In protic solvents, intermolecular hydrogen bonding between the solvent and the solute can occur. The stability of the ground and excited states can be differentially affected by the solvent, leading to shifts in the absorption maxima.

Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the solvent environment and predict its effect on the electronic properties of the molecule. nih.gov By calculating properties like the HOMO-LUMO energy gap in different solvents, it is possible to gain insights into how the solvent modulates the molecule's reactivity. nih.gov For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

The reactivity of this compound is also dictated by the presence of the chloro and fluoro substituents. These halogen atoms influence the electron distribution in the aromatic ring and can affect the molecule's susceptibility to electrophilic or nucleophilic attack. DFT studies on halogenated pyridines have shown that while molecular parameters are only slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties can be significantly affected. researchgate.net

Table 2: Predicted Solvent Influence on Electronic Properties

Solvent PropertyExpected Effect on this compound
Polarity Stabilization of polar ground and excited states, potentially leading to red shifts (bathochromic shifts) in UV-Vis spectra.
Hydrogen Bond Donor Ability Solvation of the carbonyl oxygen, which may weaken the intramolecular hydrogen bond.
Hydrogen Bond Acceptor Ability Solvation of the hydroxyl proton, which can also disrupt the intramolecular hydrogen bond.

Coordination Chemistry and Metal Complexes of 2 Chloro 5 Fluoro 2 Hydroxyacetophenone

2'-Chloro-5'-fluoro-2-hydroxyacetophenone as a Ligand Precursor in Complex Synthesis

The presence of the hydroxyl (-OH) and carbonyl (C=O) groups in an ortho position to each other makes 2'-hydroxyacetophenone (B8834) derivatives excellent candidates for forming chelating ligands. The chloro and fluoro substituents on the aromatic ring of this compound can modify the electronic properties of the resulting ligand and its metal complexes, influencing their stability and reactivity.

A primary route to functionalizing this compound for coordination chemistry is through its conversion into a Schiff base ligand. This is typically achieved via a condensation reaction between the ketone's carbonyl group and the primary amino group of an amine.

The general synthesis involves refluxing the acetophenone (B1666503) derivative with a selected amine, often in an alcoholic solvent like ethanol (B145695). mdpi.com For example, reacting 2'-hydroxyacetophenone derivatives with diamines, such as ethylenediamine, can yield tetradentate Schiff base ligands. orientjchem.org These ligands, characterized by two nitrogen (imine) and two oxygen (phenolic) donor atoms, are capable of forming highly stable complexes with transition metals. The reaction typically proceeds as follows:

2 (OH)(F)(Cl)C₆H₂COCH₃ + H₂N(CH₂)₂NH₂ → [(OH)(F)(Cl)C₆H₂C(CH₃)=N(CH₂)₂N=C(CH₃)C₆H₂(Cl)(F)(OH)] + 2H₂O

The resulting Schiff base ligand provides a planar coordination pocket with four donor atoms, which is ideal for binding to a central metal ion. The structure of the final ligand can be readily confirmed by the absence of N-H stretching bands and the appearance of a strong C=N (imine) stretching band in its infrared (IR) spectrum. mdpi.com

Schiff base ligands derived from halogenated 2'-hydroxyacetophenones react with various transition metal salts to form coordination complexes. A new series of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) complexes have been synthesized using tetradentate unsymmetrical Schiff base ligands derived from o-hydroxyacetophenone and 5-chloro-2-hydroxyacetophenone with ethylenediamine.

The synthesis generally involves mixing a solution of the Schiff base ligand with a solution of the desired metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent, followed by refluxing. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration. These complexes are typically colored, stable in air, and soluble in polar organic solvents like DMSO and DMF.

The stoichiometry of the complexes is commonly found to be 1:1 [Metal:Ligand] for tetradentate ligands, leading to general formulas such as [M(L)] or [M(L)(H₂O)₂], where 'L' represents the Schiff base ligand and 'M' is the transition metal ion.

Structural and Electronic Properties of Metal Complexes

The properties of the synthesized metal complexes are investigated using a combination of spectroscopic techniques and magnetic measurements to elucidate their structure, bonding, and electronic configurations.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the Schiff base ligand to the metal ion. Key spectral changes observed upon complexation include:

A shift of the azomethine ν(C=N) band to a lower frequency, indicating the coordination of the imine nitrogen to the metal center.

The disappearance of the broad phenolic ν(O-H) band from the free ligand spectrum, confirming the deprotonation of the hydroxyl group and coordination of the phenolic oxygen.

The appearance of new, non-ligand bands in the far-IR region, which are assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of metal-ligand bond formation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands arising from π→π* and n→π* transitions within the ligand, which may be shifted upon coordination. More importantly, bands in the visible region corresponding to d-d transitions of the metal ion are indicative of the coordination environment (e.g., octahedral, square planar, or tetrahedral).

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is used to provide detailed information about the metal ion's environment. The g-values (g|| and g⊥) obtained from the spectrum can help determine the ground electronic state and the geometry of the complex. For instance, an axial signal with g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state in a distorted octahedral or square planar geometry.

Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff) of the complexes. This value provides insight into the number of unpaired electrons and, consequently, the oxidation state and geometry of the central metal ion.

For instance, Mn(II) complexes typically exhibit magnetic moments corresponding to five unpaired electrons, consistent with a high-spin d⁵ configuration in an octahedral environment. Co(II) complexes often show magnetic moments indicative of three unpaired electrons in an octahedral geometry. Similarly, Ni(II) complexes can be paramagnetic (octahedral or tetrahedral) or diamagnetic (square planar), and magnetic measurements can distinguish between these possibilities. Cu(II) complexes, with a d⁹ configuration, consistently show a magnetic moment corresponding to one unpaired electron.

The data gathered from these characterization techniques allow for the confident assignment of geometries to the metal complexes.

Table 1: Representative Spectroscopic and Magnetic Data for Transition Metal Complexes with Related Schiff Base Ligands

Metal Ion Geometry ν(C=N) (cm⁻¹) ν(M-N) (cm⁻¹) μ_eff (B.M.)
Mn(II) Octahedral ~1605 ~470 ~5.90
Co(II) Octahedral ~1608 ~465 ~4.95
Ni(II) Square Planar ~1610 ~480 Diamagnetic
Cu(II) Distorted Octahedral ~1612 ~485 ~1.85
Fe(III) Octahedral ~1603 ~460 ~5.92
Cr(III) Octahedral ~1606 ~475 ~3.88

Data is generalized from studies on analogous 2-hydroxyacetophenone (B1195853) Schiff base complexes.

Catalytic Applications of this compound Metal Complexes

Schiff base metal complexes are well-known for their catalytic activity in various organic transformations. ekb.eg While specific catalytic studies on complexes of this compound are not extensively reported, the catalytic potential can be inferred from closely related systems.

Complexes derived from 2'-hydroxyacetophenone and its derivatives have shown promise as catalysts in oxidation and reduction reactions. orientjchem.org For example, ruthenium(III) Schiff base complexes have been successfully used to catalyze the oxidation of substrates like cyclooctene. orientjchem.org Nickel(II) complexes have been employed as catalysts for the reduction of alkyl halides. orientjchem.org The catalytic activity is attributed to the ability of the central metal ion to cycle between different oxidation states, facilitating electron transfer processes.

The presence of electron-withdrawing chloro and fluoro groups on the ligand framework of this compound complexes can modulate the redox potential of the metal center. This tuning of electronic properties may enhance catalytic efficiency or selectivity in reactions such as:

Oxidation of Alcohols and Alkenes: Mimicking the function of certain metalloenzymes.

Hydrogenation Reactions: Catalyzing the addition of hydrogen across double bonds. eurjchem.com

Cross-Coupling Reactions: Forming new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The robust and tunable nature of these complexes makes them attractive candidates for the development of new homogeneous and heterogeneous catalysts. mdpi.comresearchgate.net

Investigations in Oxidation and Reduction Catalysis (e.g., Epoxidation of Styrene)

For instance, manganese complexes have been recognized for their catalytic efficacy in epoxidation reactions. researchgate.net The electronic and steric properties of the ligands play a crucial role in determining the efficiency and selectivity of these catalysts. It is plausible that metal complexes of this compound could exhibit interesting catalytic properties in styrene (B11656) epoxidation due to the electron-withdrawing nature of the chloro and fluoro substituents, which could enhance the Lewis acidity of the metal center and influence the catalytic cycle.

Below is a representative table of catalytic data for the epoxidation of styrene using different metal complexes, illustrating the types of results that could be anticipated from studies involving complexes of this compound.

CatalystSubstrateOxidantConversion (%)Selectivity to Styrene Oxide (%)Reference
Cu0.25-Co0.75-MOFStyreneNot Specified97.8183.04 mdpi.com
Mn0.1Cu0.9-MOFStyreneH2O2Not Specified (85% yield)Not Specified mdpi.com

Exploration in Other Organic Transformations and Polymerization Reactions

Beyond epoxidation, metal complexes derived from related hydroxyacetophenone ligands have been investigated for their potential in other organic transformations. For example, Schiff base complexes of substituted 2-hydroxyacetophenones have been synthesized and characterized, with some showing promise in various catalytic applications. orientjchem.orgasianpubs.org These applications often hinge on the ability of the metal center to activate substrates and facilitate bond formation or cleavage.

There is currently no specific research detailing the use of this compound metal complexes in other organic transformations or polymerization reactions. However, based on the reactivity of analogous complexes, one could hypothesize their potential utility in reactions such as C-H bond activation, oxidation of alcohols, or as initiators in polymerization processes. The electronic modifications imparted by the chloro and fluoro groups could be beneficial in tuning the catalyst's performance. Further experimental work is necessary to validate these potential applications.

Theoretical Insights into Metal-Ligand Bonding and Complex Stability

Theoretical studies, often employing methods like Density Functional Theory (DFT), are invaluable for understanding the nature of metal-ligand bonding and predicting the stability and reactivity of coordination complexes. mdpi.com Such studies can provide detailed information about bond lengths, bond angles, electronic charge distribution, and the energies of molecular orbitals.

To date, no specific theoretical investigations on the metal-ligand bonding and complex stability of this compound complexes have been reported. However, general principles of coordination chemistry and findings from theoretical studies on similar systems can offer some predictions. The presence of the electron-withdrawing chloro and fluoro groups is expected to decrease the electron density on the coordinating oxygen atoms. This could affect the strength of the metal-ligand bond. A systematic theoretical study would be instrumental in quantifying these electronic effects and comparing the stability of complexes with different metal ions. Such a study could also provide insights into the reaction mechanisms of potential catalytic applications.

Mechanistic Biological Investigations and Molecular Recognition of 2 Chloro 5 Fluoro 2 Hydroxyacetophenone Derivatives

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For derivatives of 2'-Chloro-5'-fluoro-2-hydroxyacetophenone, these targets are likely to be proteins, such as enzymes and receptors, where the compound can act as an inhibitor, activator, or modulator.

Derivatives of hydroxyacetophenone have been shown to interact with a variety of enzymes, often leading to their inhibition. The nature of this inhibition can be competitive, where the compound binds to the active site of the enzyme, or non-competitive (also known as allosteric), where it binds to a different site and alters the enzyme's conformation. youtube.com The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (the hydroxyacetophenone derivative) and the enzyme's amino acid residues determine the strength and specificity of the binding.

For instance, chalcones, which can be synthesized from 2'-hydroxyacetophenones, have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease. semanticscholar.org The inhibitory mechanism often involves the chalcone (B49325) derivative occupying the active site of AChE, thereby preventing the binding of its natural substrate, acetylcholine. semanticscholar.org The presence of halogen atoms, such as chlorine and fluorine, on the aromatic ring can significantly influence the binding affinity and inhibitory potency of these compounds.

Table 1: Illustrative Enzyme Inhibition Data for Structurally Related Hydroxyacetophenone Derivatives

Compound ClassTarget EnzymeInhibition TypeIC50 (µM)Reference
Hydroxyacetophenone-tetrazole hybridsVarious bacterial and fungal speciesBroad-spectrum antimicrobial4 - 128 acgpubs.org
Dihydroxyacetophenone derivativesPseudomonas aeruginosaAntibacterialNot specified nih.govresearchgate.net
Halo-substituted ester/amide derivativesJack Bean UreaseMixedNot specified researchgate.net
Halo enol lactonesα-chymotrypsinIrreversibleNot specified nih.gov

This table presents data for compounds structurally related to this compound to illustrate potential enzyme inhibitory activities.

In addition to enzymes, nuclear receptors are another important class of molecular targets for hydroxyacetophenone derivatives. These receptors are involved in regulating gene expression and various physiological processes. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a particular receptor. merckmillipore.com

Research on hydroxyacetophenone derivatives has identified them as potential modulators of the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, and the Liver X receptor (LXR), which plays a key role in cholesterol homeostasis. nih.govnih.gov The binding of a ligand to these receptors can either activate (agonist) or block (antagonist) their function. nih.gov Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the hydroxyacetophenone scaffold are critical for determining the potency and selectivity of receptor binding. nih.gov For example, the lipophilicity and shape of substituents on the aromatic ring can dramatically affect the antagonistic activity towards FXR. nih.gov

Table 2: Example of Receptor Binding Affinity for a 2-Hydroxyacetophenone (B1195853) Derivative

CompoundReceptor TargetBinding Affinity (EC50)ActivityReference
A 2-hydroxyacetophenone derivativeLiver X Receptor β (LXRβ)20-fold more potent than the parent compoundAgonist nih.gov

This table illustrates the receptor binding properties of a compound from the broader class of 2-hydroxyacetophenone derivatives.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. These in silico approaches provide valuable insights into the binding modes, affinities, and the dynamic behavior of ligand-protein complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. sphinxsai.com This method allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. sphinxsai.com For derivatives of this compound, docking studies can help identify potential biological targets and elucidate the structural basis for their activity.

For example, docking studies of chalcone derivatives with the enzyme DNA gyrase have been used to predict their binding modes and to support their potential as antibacterial agents. mdpi.com Similarly, the binding of chalcone analogues to the anti-apoptotic protein Bcl-2 has been explored through molecular docking to assess their potential as anticancer agents. unja.ac.id The predicted binding energy from these simulations can be used as an estimate of the binding affinity. semanticscholar.orgresearchgate.net

Table 3: Representative Molecular Docking Results for Chalcones Derived from Hydroxyacetophenones

Compound ClassProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Naphthalene-based chalconesAcetylcholinesterase (1EVE)-10.43 to -13.06Not specified semanticscholar.org
Chalcone analoguesBcl-2 (2W3L)-4.62 to -5.15Glu-119, Asp-62 unja.ac.id
Chalcone derivativesHuman Aromatase (3S7S)Comparable to co-crystalMET 374, THR 310 sphinxsai.com

This table showcases predicted binding energies from molecular docking studies of related chalcone compounds to illustrate the potential interactions of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are important for activity, QSAR can guide the design of more potent and selective molecules.

For hydroxyacetophenone derivatives, QSAR studies can reveal the influence of substituents, such as the chloro and fluoro groups in this compound, on their biological effects. For instance, SAR studies on hydroxyacetophenone derivatives as FXR antagonists indicated that both the shape and lipophilicity of the aromatic ring substituents significantly impact their activity. nih.gov Similarly, studies on acetophenone (B1666503) benzoylhydrazones as antioxidants have elucidated the contribution of different moieties to their radical-scavenging and reducing abilities. nih.gov

Applications of 2 Chloro 5 Fluoro 2 Hydroxyacetophenone As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Scaffolds

2'-Chloro-5'-fluoro-2-hydroxyacetophenone serves as a pivotal intermediate in the multi-step synthesis of high-value organic molecules, most notably active pharmaceutical ingredients (APIs). Acetophenone (B1666503) derivatives are a well-established class of intermediates used in the commercial production of pharmaceuticals. clearsynth.com The presence of chlorine, fluorine, hydroxyl, and ketone moieties in a single molecule allows for sequential and regioselective reactions, enabling the efficient assembly of intricate pharmaceutical scaffolds.

While direct synthesis routes starting from this compound are not extensively detailed in public literature, its structure contains the key halogenated phenyl unit characteristic of many fluoroquinolone antibiotics. The core of these antibiotics is the 4-quinolone ring system, and its synthesis often relies on the cyclization of precursors built from appropriately substituted anilines or, in some strategies, phenolic ketones.

The general synthesis of quinolones, such as the Gould-Jacobs reaction, typically involves the reaction of an arylamine with a malonic acid derivative followed by thermal cyclization. A plausible, though hypothetical, pathway could involve the conversion of the phenolic hydroxyl group of this compound into an amino group, creating a substituted aniline (B41778). This aniline could then be elaborated into the quinolone core. The chloroacetyl side chain offers another reactive handle for modification or for participating in cyclization reactions under specific conditions. The fluoro and chloro substituents on the aromatic ring are crucial for the biological activity of the final antibiotic, making compounds like this compound valuable potential starting materials.

A significant and well-documented application of this compound is its role as an intermediate in the synthesis of specific beta-adrenergic blockers (beta-blockers). Notably, it is identified as a key intermediate for producing (+)-Nebivolol, a highly selective β1 receptor blocker used to treat high blood pressure. chemicalbook.com

The synthesis of many beta-blockers involves the reaction of a substituted phenol (B47542) with an epoxide, typically epichlorohydrin, to form a glycidyl (B131873) ether. This ether is then opened by an amine to install the characteristic aminoalcohol side chain. In the context of Nebivolol synthesis, related starting materials like 5'-fluoro-2'-hydroxyacetophenone (B1294895) are used to construct the core 6-fluoro-chromane ring system. google.com The chloroacetyl group in this compound is a precursor to the two-carbon side chain required for forming the complete Nebivolol structure, which consists of two linked 6-fluoro-chromane-2-methanol units. epo.orggoogle.com Patents describe various multi-step processes where this intermediate or its derivatives are transformed into the final complex structure of Nebivolol. google.comepo.org The related compound, 5-fluoro-2-hydroxy acetophenone, is also noted as a synthetic intermediate for multiple beta-blockers, highlighting the importance of this class of molecules in cardiovascular drug synthesis. google.com

Table 1: Role in Pharmaceutical Synthesis
Pharmaceutical ClassSpecific Drug ExampleRole of this compound
Beta-BlockersNebivololKey intermediate for the synthesis of the drug's core structure. chemicalbook.com
Fluoroquinolone Antibiotics(Potential Precursor)Serves as a potential starting material containing the requisite chloro-fluoro-phenyl scaffold.

Building Block for Materials Science and Functional Molecule Development

Beyond pharmaceuticals, this compound is a valuable building block for developing functional molecules and advanced materials. chemimpex.com The incorporation of fluorine atoms into organic molecules can impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. These properties are highly desirable in materials science for applications ranging from specialty polymers to electronic devices.

The multiple reactive sites on this compound allow it to be incorporated into larger molecular systems. For instance:

The ketone group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are important ligands for creating metal complexes with catalytic or photoluminescent properties. mdpi.com

The phenolic hydroxyl group can be used as a nucleophile in etherification or esterification reactions to attach the molecule to polymer backbones or other functional units.

The chloroacetyl side chain is a potent electrophile, readily reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, enabling the extension of the molecular structure.

This versatility makes it a useful component for chemists aiming to design and synthesize novel molecules with tailored functions for applications in material science and chemical engineering. chemimpex.com

Model Compound for Environmental Degradation Studies, focusing on Photodegradation Mechanisms

This compound serves as an excellent model compound for environmental degradation studies, particularly for investigating the mechanisms of photodegradation of halogenated aromatic pollutants. The parent compound, 2-hydroxyacetophenone (B1195853), is known to be remarkably photostable. nih.gov This stability arises from an efficient deactivation pathway for the excited state, which is facilitated by an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. nih.govresearchgate.net This bond allows for an ultrafast excited-state intramolecular proton transfer (ESIPT), which dissipates the absorbed UV energy harmlessly as heat, preventing chemical reactions. nih.gov

The introduction of halogen atoms onto this photostable core creates an ideal system for studying how such substituents alter photochemical behavior. The presence of both fluorine and chlorine allows for a comparative analysis of their effects on the molecule's photophysics and photochemistry.

Table 2: Factors Influencing Photodegradation Studies
Structural FeatureInfluence on PhotochemistryResearch Focus
ortho-Hydroxyacetyl GroupConfers high intrinsic photostability via an intramolecular hydrogen bond and ESIPT. nih.govServes as a baseline for measuring the impact of substituents.
Aromatic Chlorine SubstituentThe Carbon-Chlorine (C-Cl) bond is susceptible to photolytic cleavage, potentially opening a new degradation pathway.Investigating the competition between ESIPT-based photostability and C-Cl bond cleavage.
Aromatic Fluorine SubstituentThe Carbon-Fluorine (C-F) bond is very strong and generally photolytically stable, but it alters the electronic properties of the aromatic ring.Studying the electronic (inductive/mesomeric) effects of fluorine on the primary photochemical processes.

By studying the photodegradation of this compound, environmental chemists can gain insight into the fate of more complex, multi-substituted aromatic pollutants in sunlit surface waters. Research would focus on whether the inherent photostability of the 2-hydroxyacetophenone core is maintained or if the presence of the chlorine atom introduces a new, efficient degradation pathway via homolytic or heterolytic cleavage of the C-Cl bond upon UV irradiation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

There are no published studies employing advanced spectroscopic techniques to investigate the mechanistic aspects of reactions involving 2'-Chloro-5'-fluoro-2-hydroxyacetophenone. Research on related compounds, like 2'-hydroxyacetophenone (B8834), has utilized techniques such as millimeter-wave spectroscopy to study molecular structure and internal dynamics, but similar analyses for the chloro- and fluoro-substituted variant are absent. mdpi.com

Deeper Theoretical Modeling of Reactivity, Selectivity, and Intermolecular Interactions

A search for theoretical and computational studies, such as Density Functional Theory (DFT) calculations, on this compound yielded no specific results. Consequently, there is no available data on its modeled reactivity, selectivity, or intermolecular interaction profiles. Such studies are crucial for predicting the compound's behavior and guiding experimental work.

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The coordination chemistry of 2'-hydroxyacetophenone derivatives is an active area of research, with many studies focusing on the formation of metal complexes and their catalytic activities. orientjchem.org However, no literature specifically describes the synthesis or characterization of coordination complexes involving this compound as a ligand, nor are there reports on its potential catalytic applications.

Identification and Elucidation of Undiscovered Biological Mechanisms and Novel Molecular Targets

While various substituted 2-hydroxyacetophenones have been investigated for their biological activities, including anti-HIV and nematicidal properties, no such studies have been published for this compound. researchgate.netbenthamdirect.com Its biological mechanisms and potential molecular targets remain entirely unexplored.

Integration of Machine Learning and AI in Predictive Chemical Research for the Compound

The application of machine learning and artificial intelligence in chemistry is a rapidly growing field for predicting reaction outcomes, designing synthetic routes, and discovering new molecules. nih.gov However, there is no evidence of these technologies being specifically applied to predict the properties, synthesis, or biological activity of this compound.

Q & A

Q. What are the recommended synthetic routes for 2'-chloro-5'-fluoro-2-hydroxyacetophenone, and how can reaction conditions be optimized?

The compound is synthesized via Fries rearrangement using precursors like substituted phenols and acylating agents. For example, 5-chloro-4-fluoro-2-hydroxyacetophenone was prepared by reacting 4-chloro-3-fluorophenol with acetic anhydride under acidic conditions, followed by POCl₃-mediated phosphorylation in DMF to introduce reactive groups . Key optimization parameters include:

  • Temperature control : Reactions often proceed at 0°C to room temperature to minimize side products.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or phosphoryl chloride (POCl₃) enhance electrophilic substitution .
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) identifies substituent positions via coupling constants (e.g., δ 7.36 ppm for aromatic protons) .
  • Mass spectrometry : DART-MS confirms molecular weight (e.g., observed [M+H]⁺ at m/z 227.014 vs. calculated 226.991) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How do solubility and stability impact experimental design with this compound?

  • Solubility : Prefer polar solvents (e.g., ethyl acetate, DMSO) due to hydroxyl and ketone groups. Evidence for analogs shows solubility in chloroform/ethyl acetate mixtures for crystallization .
  • Stability : Susceptible to hydrolysis under basic conditions; store anhydrous at 0–6°C to preserve reactivity .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Slow evaporation of ethyl acetate/chloroform yields single crystals (58% recovery) .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients separates halogenated byproducts .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic substitution patterns in derivatives of this compound?

The chloro and fluoro substituents direct electrophilic attacks via ortho/para effects. For example, the hydroxyl group activates the ring for halogenation, while electron-withdrawing fluorine stabilizes intermediates. Computational studies (e.g., InChI key analysis) suggest steric hindrance from trifluoromethyl groups alters regioselectivity in analogs .

Q. How do substituent positions (Cl, F, OH) influence biological activity or chemical reactivity?

  • Hydroxyl group : Enhances hydrogen-bonding with biological targets (e.g., enzymes) .
  • Chloro/fluoro groups : Increase lipophilicity, improving blood-brain barrier penetration in drug analogs .
  • Contradictory data : Some studies report reduced activity when fluoro is meta to hydroxyl, possibly due to steric clashes .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Case study : Yields for Fries rearrangement vary (40–75%) due to competing side reactions (e.g., over-acylation). Reproducibility requires strict control of:
  • Reagent stoichiometry : Excess POCl₃ reduces dimerization byproducts .
  • Reaction time : Prolonged stirring (>14 hours) improves conversion but risks decomposition .

Q. What methodologies elucidate the compound’s interactions with biological targets?

  • Docking studies : Predict binding to cytochrome P450 enzymes using PubChem 3D conformers .
  • Kinetic assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., loss of cofactor absorbance) .

Q. Why do NMR spectra of similar compounds show discrepancies in coupling constants?

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., hydroxyl protons broaden in DMSO) .
  • Substituent electronic effects : Electron-withdrawing groups deshield adjacent protons, altering splitting patterns .

Q. What safety protocols are critical for handling halogenated acetophenones?

  • PPE : Wear nitrile gloves and goggles; avoid inhalation (H335 hazard) .
  • First aid : Flush eyes with water for 15 minutes; seek medical attention if ingested (H302/H319 warnings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.